molecular formula C27H18N6O B2889444 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891109-61-8

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No.: B2889444
CAS No.: 891109-61-8
M. Wt: 442.482
InChI Key: MWWIZSKXASRJOW-UHFFFAOYSA-N
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Description

“N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide” is a compound that belongs to the class of triazolothiadiazines . These compounds have attracted much attention in recent years due to their diverse bio-properties, including antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even possible anticancer activity .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method features a metal-free oxidative N-N bond formation, showcasing a convenient route for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields and short reaction times (Zheng et al., 2014).

  • Crystal Structures of Triazolopyridine Compounds : The heteroaryl-substituted triazolopyridines have been synthesized and characterized, with their crystal structures solved from laboratory powder X-ray diffraction data. These structures confirm the formation of tridentate compounds through a ring chain isomerization process and highlight the role of intermolecular π–π and weak C–H···N electrostatic interactions in the stabilization of the structure (Vallcorba et al., 2014).

Potential Biological Activities

  • Antimicrobial and Antiviral Properties : A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized, showcasing potent antimicrobial agents upon evaluation for their antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial therapies (Prakash et al., 2011).

  • Antioxidant and Anticancer Activity : Novel derivatives incorporating the [1,2,4]triazolo[4,3-b]pyridazine framework exhibited promising antioxidant and anticancer activities. Such compounds induce growth inhibition followed by apoptosis in specific cancer cell lines, underlining their therapeutic potential against cancer (Sunil et al., 2010).

  • Herbicidal Activities : 1,2,4-Triazolo[4,3-a]pyridine derivatives have shown significant herbicidal activity against various weeds, suggesting their application in agricultural pest management. These findings indicate that with further structural modification, such derivatives could serve as novel lead compounds for herbicide development (Liu et al., 2015).

Properties

IUPAC Name

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-6-5-18-3-1-2-4-21(18)17-22)29-23-9-7-19(8-10-23)24-11-12-25-30-31-26(33(25)32-24)20-13-15-28-16-14-20/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWIZSKXASRJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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